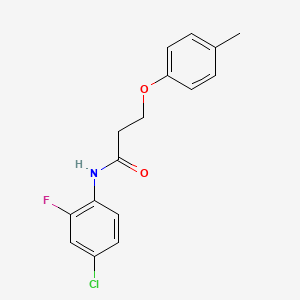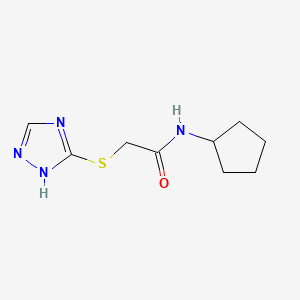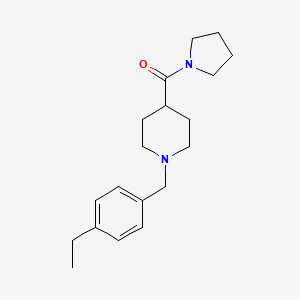![molecular formula C14H14N2O2S B5855723 N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathway of B cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell-related diseases, including lymphoma and autoimmune disorders. TAK-659 has emerged as a promising therapeutic agent for these diseases due to its high potency and favorable pharmacokinetic properties.
作用机制
TAK-659 exerts its pharmacological effects by binding to the active site of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide and inhibiting its enzymatic activity. N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide is a key mediator of B cell receptor signaling, which is essential for B cell activation and survival. Inhibition of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide by TAK-659 leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in B cell proliferation and survival. This results in the induction of apoptosis and the inhibition of tumor growth in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and a long half-life. TAK-659 is metabolized primarily by CYP3A4 and is excreted in the feces and urine. TAK-659 has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
实验室实验的优点和局限性
TAK-659 has several advantages for use in laboratory experiments, including its high potency, favorable pharmacokinetic properties, and well-established synthesis method. However, TAK-659 is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further studies are needed to evaluate the potential toxicities and adverse effects of TAK-659, as well as its efficacy in clinical trials.
未来方向
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer agents, such as rituximab, to enhance their efficacy in the treatment of lymphoma. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers that can predict its efficacy and toxicity in patients.
合成方法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with 2-methylthiophene-3-carboxylic acid to form an intermediate product. This intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In these studies, TAK-659 has been shown to inhibit N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in lymphoma models. These findings suggest that TAK-659 may have potential as a monotherapy or combination therapy for the treatment of B cell-related diseases.
属性
IUPAC Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-11(15-10(2)17)5-6-12(9)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDUYZPJKHBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)





![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)

